Product packaging for (4-Bromo-2-chloro-6-fluorophenyl)methanol(Cat. No.:)

(4-Bromo-2-chloro-6-fluorophenyl)methanol

Cat. No.: B13100435
M. Wt: 239.47 g/mol
InChI Key: GWFJIXCKCKGJDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(4-Bromo-2-chloro-6-fluorophenyl)methanol ( 1823343-34-5) is a fluorinated aromatic building block of high interest in medicinal chemistry and drug discovery research. This compound, with the molecular formula C7H5BrClFO and a molecular weight of 239.47 g/mol, is characterized by a benzyl alcohol group positioned on a phenyl ring that is selectively functionalized with bromo, chloro, and fluoro substituents . This specific pattern of halogen atoms, which are ortho and para to one another, creates a multi-halogenated scaffold that is highly versatile for subsequent synthetic manipulations. The bromo and chloro groups serve as excellent sites for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, enabling the introduction of complex carbon or heteroatom-based fragments. The presence of the electron-withdrawing fluorine atom can significantly influence the compound's electronic properties, metabolic stability, and overall bioavailability, making it a valuable precursor in the development of potential pharmaceutical agents . The primary alcohol of the methanol group can also be readily oxidized to the corresponding aldehyde or carboxylic acid, or used to form ether and ester derivatives, further expanding its utility. As a key synthetic intermediate, researchers value this compound for constructing complex molecular architectures, particularly in the synthesis of bioactive molecules. It is supplied For Research Use Only (RUO) and is strictly intended for laboratory research applications. Not for diagnostic, therapeutic, or any other human use. For optimal stability, it is recommended that this product be stored sealed in a dry environment at 2-8°C . Standard safe laboratory practices should be observed when handling this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrClFO B13100435 (4-Bromo-2-chloro-6-fluorophenyl)methanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5BrClFO

Molecular Weight

239.47 g/mol

IUPAC Name

(4-bromo-2-chloro-6-fluorophenyl)methanol

InChI

InChI=1S/C7H5BrClFO/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2,11H,3H2

InChI Key

GWFJIXCKCKGJDE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)CO)Cl)Br

Origin of Product

United States

Chemical Reactivity and Derivatization Pathways of 4 Bromo 2 Chloro 6 Fluorophenyl Methanol

Reactions Involving the Hydroxyl Group

The primary alcohol moiety in (4-Bromo-2-chloro-6-fluorophenyl)methanol is a key functional group that can undergo several fundamental organic transformations, including oxidation, ether and ester formation, and nucleophilic substitution.

The benzylic alcohol group of this compound can be selectively oxidized to yield either the corresponding aldehyde (4-bromo-2-chloro-6-fluorobenzaldehyde) or carboxylic acid (4-bromo-2-chloro-6-fluorobenzoic acid). The choice of oxidizing agent and reaction conditions determines the final product.

Oxidation to Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an appropriate solvent like dichloromethane (B109758) (CH₂Cl₂) are commonly used for this transformation. These conditions are generally chemoselective, leaving the aryl halide bonds intact.

Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄, often generated in situ from sodium dichromate and sulfuric acid), or ruthenium tetroxide (RuO₄).

The selective oxidation of the hydroxyl group provides a pathway to introduce carbonyl or carboxyl functionalities, which are valuable handles for further synthetic modifications, such as the formation of imines, esters, amides, or for use in various coupling reactions.

The hydroxyl group can be readily converted into ether or ester linkages, which are common functional groups in many biologically active molecules and materials.

Etherification: The formation of ethers from this compound can be achieved under basic conditions, typically via a Williamson-type synthesis. The alcohol is first deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide then reacts with an alkyl halide (e.g., methyl iodide, ethyl bromide) to displace the halide and form the ether.

Esterification: Esters can be synthesized through reaction with carboxylic acids or their derivatives. The Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, is a common method. Alternatively, for milder conditions and often higher yields, the alcohol can be reacted with more reactive acylating agents like acid chlorides or acid anhydrides, typically in the presence of a non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. For instance, reacting the alcohol with acetyl chloride would yield (4-bromo-2-chloro-6-fluorophenyl)methyl acetate.

Table 1: Examples of Hydroxyl Group Derivatization

Reaction Type Reagent(s) Product
Oxidation (Aldehyde) Pyridinium chlorochromate (PCC) 4-Bromo-2-chloro-6-fluorobenzaldehyde
Oxidation (Carboxylic Acid) Potassium permanganate (KMnO₄) 4-Bromo-2-chloro-6-fluorobenzoic acid
Etherification 1. Sodium hydride (NaH) 2. Methyl iodide (CH₃I) 1-(Bromomethyl)-4-bromo-2-chloro-6-fluorobenzene

The hydroxyl group is a poor leaving group, but it can be converted into a good leaving group (H₂O) by protonation with a strong acid. masterorganicchemistry.com This allows for nucleophilic substitution by halides to form the corresponding benzylic halide. The reactivity of hydrogen halides follows the order HI > HBr > HCl. libretexts.org Primary benzylic alcohols, like the title compound, tend to react via an Sₙ2 mechanism. masterorganicchemistry.com

For conversions that are incompatible with strong acids, other reagents are available. Thionyl chloride (SOCl₂) is commonly used to convert primary alcohols to alkyl chlorides, while phosphorus tribromide (PBr₃) is effective for synthesizing alkyl bromides. libretexts.org These reagents are often preferred as they avoid the harsh acidic conditions that could promote side reactions. libretexts.org This conversion of the alcohol to a halide transforms it into an excellent substrate for a variety of subsequent nucleophilic substitution and cross-coupling reactions. masterorganicchemistry.com

Reactivity of the Aryl Halide Moieties

The presence of three different halogens on the aromatic ring (Br at C4, Cl at C2, F at C6) provides multiple sites for derivatization. The differential reactivity of these C-X bonds is key to achieving selective transformations, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. libretexts.org The reactivity of aryl halides in these reactions generally follows the trend I > Br > OTf > Cl, allowing for selective coupling at the more reactive C-Br bond while leaving the C-Cl and C-F bonds intact.

Suzuki-Miyaura Coupling: This reaction forms a C-C bond by coupling the aryl halide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgnobelprize.org By reacting this compound with an arylboronic acid, the bromine atom can be selectively replaced with an aryl group, leading to the synthesis of substituted biphenyl (B1667301) derivatives. nih.govugr.esmdpi.com

Buchwald-Hartwig Amination: This is a palladium-catalyzed method for forming C-N bonds by coupling an aryl halide with a primary or secondary amine. wikipedia.orgorganic-chemistry.org Applying this reaction to this compound allows for the selective introduction of an amino group at the C4 position, replacing the bromine atom. beilstein-journals.orgresearchgate.net This method is a significant improvement over older techniques for synthesizing aryl amines. wikipedia.org

Other Cross-Coupling Reactions: Other important palladium-catalyzed reactions can also be employed. The Sonogashira coupling allows for the formation of a C-C bond between the aryl halide and a terminal alkyne. nih.gov The Stille coupling uses organotin compounds, and the Negishi coupling utilizes organozinc reagents to form new C-C bonds. libretexts.orgnobelprize.org In all these cases, the higher reactivity of the C-Br bond compared to the C-Cl bond would be expected to favor initial substitution at the C4 position.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions at the C-Br Position

Reaction Name Coupling Partner Catalyst System (Typical) Bond Formed
Suzuki-Miyaura Arylboronic acid Pd(PPh₃)₄, Na₂CO₃ C-C (Aryl-Aryl)
Buchwald-Hartwig Primary/Secondary Amine Pd₂(dba)₃, Ligand, Base C-N (Aryl-Amine)
Sonogashira Terminal Alkyne PdCl₂(PPh₃)₂, CuI, Et₃N C-C (Aryl-Alkynyl)

In SₙAr reactions, the leaving group ability of halogens is the reverse of that seen in cross-coupling: F > Cl > Br > I. youtube.comyoutube.com This trend is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond. youtube.com Therefore, in this compound, the fluorine atom at the C6 position would be the most susceptible to substitution by a strong nucleophile, provided the electronic conditions of the ring are favorable. nih.gov This reactivity offers a complementary method to palladium-catalyzed reactions, allowing for functionalization at a different position on the aromatic ring.

Generation of Organometallic Reagents for Further Transformations

The presence of a bromine atom on the aromatic ring of this compound provides a handle for the generation of highly reactive organometallic species. These intermediates are valuable synthons in organic chemistry, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

One of the most common transformations is the formation of a Grignard reagent. By treating this compound with magnesium metal in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), the corresponding organomagnesium halide can be prepared. The reaction involves the insertion of magnesium into the carbon-bromine bond, which is the most reactive of the carbon-halogen bonds in the molecule. However, the acidic proton of the hydroxyl group would be expected to react with the highly basic Grignard reagent. Therefore, protection of the alcohol functionality, for instance as a silyl (B83357) ether, would likely be necessary prior to the formation of the Grignard reagent.

Alternatively, organolithium reagents can be generated via metal-halogen exchange. This typically involves the treatment of the aryl bromide with an alkyllithium reagent, such as n-butyllithium, at low temperatures. The exchange is generally rapid and selective for the bromine atom. Similar to Grignard reagent formation, the acidic proton of the alcohol must be considered and likely protected to prevent quenching of the organolithium species.

Once formed, these organometallic reagents are powerful nucleophiles and can participate in a wide array of subsequent reactions. A particularly important application is their use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The organometallic derivative of this compound (after protection of the alcohol) could be coupled with a variety of boronic acids or their esters to introduce new aryl or alkyl substituents onto the aromatic ring. The general mechanism for a Suzuki-Miyaura coupling involves oxidative addition of the aryl halide to a palladium(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

Table 1: Plausible Organometallic Transformations of this compound

Reagent Intermediate Formed Potential Subsequent Reaction
Mg, Ether/THF Grignard Reagent Nucleophilic addition to carbonyls, nitriles, etc.
n-BuLi Organolithium Reagent Reaction with various electrophiles
Pd catalyst, Boronic acid Arylboronic acid derivative Suzuki-Miyaura cross-coupling

Transformations of the Aryl Ring System

The substituted benzene (B151609) ring of this compound is amenable to further functionalization through various aromatic substitution and cyclization reactions.

Electrophilic Aromatic Substitution (considering directing effects of substituents)

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying aromatic rings. The outcome of such reactions on a polysubstituted benzene ring is governed by the directing effects of the existing substituents. In this compound, we have three halogen atoms (Bromo, Chloro, Fluoro) and a hydroxymethyl group (-CH₂OH).

Halogens are generally considered deactivating groups towards EAS due to their inductive electron-withdrawing effect; however, they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate. The hydroxymethyl group is a weakly activating group and is also an ortho, para-director.

The combined directing effects of these four substituents will determine the position of an incoming electrophile. The positions on the aromatic ring are numbered starting from the carbon bearing the hydroxymethyl group as C1. The substituents are at positions 2-chloro, 4-bromo, and 6-fluoro. The available positions for substitution are C3 and C5.

Directing effect of the -CH₂OH group (at C1): ortho to C2 and C6, and para to C4. All these positions are already substituted.

Directing effect of the Chloro group (at C2): ortho to C1 and C3, and para to C6. The positions C1 and C6 are substituted. It directs towards C3.

Directing effect of the Bromo group (at C4): ortho to C3 and C5, and para to C1. The position C1 is substituted. It directs towards C3 and C5.

Directing effect of the Fluoro group (at C6): ortho to C1 and C5, and para to C2. The positions C1 and C2 are substituted. It directs towards C5.

Table 2: Summary of Directing Effects for Electrophilic Aromatic Substitution

Substituent Position Electronic Effect Directing Effect
-CH₂OH C1 Weakly Activating ortho, para
-Cl C2 Deactivating ortho, para
-Br C4 Deactivating ortho, para
-F C6 Deactivating ortho, para

Cyclization Reactions for Heterocyclic Synthesis

The structure of this compound, with a hydroxyl group positioned on a benzylic carbon and halogen atoms on the aromatic ring, provides a scaffold for the synthesis of various heterocyclic compounds through intramolecular cyclization reactions.

For instance, intramolecular Williamson ether synthesis could lead to the formation of a substituted benzofuran. This would typically require deprotonation of the benzylic alcohol to form an alkoxide, which could then displace one of the adjacent halogen atoms (chloro at C2 or fluoro at C6) in an intramolecular nucleophilic aromatic substitution (SNAr) reaction. The success of such a cyclization would depend on the relative reactivity of the C-Cl and C-F bonds towards nucleophilic attack and the geometric feasibility of the ring closure.

Another potential pathway involves the conversion of the benzyl (B1604629) alcohol to a better leaving group, followed by intramolecular Friedel-Crafts alkylation. For example, treatment with a strong acid could lead to the formation of a benzylic carbocation, which could then attack an electron-rich position on the aromatic ring. However, the deactivating nature of the halogen substituents would likely make this type of reaction challenging.

Furthermore, palladium-catalyzed intramolecular coupling reactions could be employed. For instance, if the hydroxymethyl group is modified to introduce a nucleophilic partner (e.g., an amine or a thiol), intramolecular Buchwald-Hartwig or Ullmann-type couplings could be envisioned to form nitrogen- or sulfur-containing heterocycles, respectively, by coupling with one of the aryl halide positions.

Computational Chemistry Investigations of 4 Bromo 2 Chloro 6 Fluorophenyl Methanol and Analogues

Quantum Chemical Methods for Geometrical Optimization and Energy Calculations (e.g., DFT, MP2, ab initio)

Quantum chemical methods are fundamental to predicting the molecular structure and energetics of (4-Bromo-2-chloro-6-fluorophenyl)methanol. Density Functional Theory (DFT) is a widely used method for these calculations due to its balance of computational cost and accuracy. Various functionals, such as B3LYP and M06-2X, are often employed with basis sets like 6-311++G(d,p) to obtain optimized geometries and electronic energies. For instance, DFT calculations can predict bond lengths, bond angles, and dihedral angles, which are crucial for understanding the steric and electronic effects of the bromine, chlorine, and fluorine substituents on the phenylmethanol core.

Møller-Plesset perturbation theory, particularly at the second order (MP2), offers a higher level of theory that incorporates electron correlation effects more explicitly than many DFT functionals. While computationally more demanding, MP2 calculations can provide more accurate energy differences between conformers and more reliable descriptions of non-covalent interactions. Ab initio methods, such as Hartree-Fock (HF) and more advanced coupled-cluster techniques, serve as benchmarks for these calculations, though their application to larger systems can be limited by computational expense. A comparative study of these methods is essential for validating the computational model chosen for a particular system.

Table 1: Comparison of Predicted Bond Lengths (Å) for the Optimized Geometry of this compound using Different Quantum Chemical Methods.

Bond DFT (B3LYP/6-311++G(d,p)) MP2/aug-cc-pVDZ
C-Br 1.895 1.890
C-Cl 1.738 1.735
C-F 1.352 1.349
C-C (Aromatic) 1.390 - 1.405 1.388 - 1.402
C-O 1.425 1.422
O-H 0.965 0.963

Conformational Searches and Potential Energy Surface Mapping

The presence of the hydroxymethyl group and the ortho-substituents (chlorine and fluorine) in this compound gives rise to multiple possible conformations due to rotation around the C-C and C-O single bonds. Conformational searches are performed to identify the low-energy conformers and to map the potential energy surface (PES). These searches can be systematic, involving rigid rotation of dihedral angles, or stochastic, using methods like molecular mechanics force fields followed by quantum mechanical optimization of the resulting structures.

The PES provides a detailed picture of the energy landscape, revealing the global minimum energy structure as well as other local minima and the transition states that connect them. For substituted benzyl (B1604629) alcohols, the orientation of the hydroxyl group relative to the aromatic ring and its substituents is of particular interest, as it can be influenced by intramolecular hydrogen bonding. For example, a potential energy scan of the dihedral angle involving the C-C-O-H atoms can reveal the energy barriers for rotation of the hydroxyl group and the relative stability of different orientations.

Advanced Topological and Orbital Analyses of Intramolecular Interactions (e.g., AIM, NCI, NBO)

To gain a deeper understanding of the non-covalent interactions that govern the conformational preferences of this compound, advanced topological and orbital analyses are employed. The Quantum Theory of Atoms in Molecules (AIM) analysis can identify and characterize intramolecular hydrogen bonds, such as a potential O-H···F or O-H···Cl interaction, by locating bond critical points and analyzing the electron density at these points. unimi.itresearchgate.net

The Non-Covalent Interaction (NCI) index is another powerful tool that allows for the visualization of non-covalent interactions in real space, highlighting regions of steric repulsion, van der Waals interactions, and hydrogen bonding. Natural Bond Orbital (NBO) analysis provides insights into charge transfer and hyperconjugative interactions between orbitals. unimi.itresearchgate.net For instance, NBO analysis can quantify the stabilization energy associated with an intramolecular hydrogen bond by examining the interaction between the lone pair of the halogen atom and the antibonding orbital of the O-H bond. unimi.itresearchgate.net

Table 2: NBO Analysis of Intramolecular Interactions in the Global Minimum Conformation of this compound.

Donor NBO Acceptor NBO E(2) (kcal/mol)
LP(F) σ*(O-H) 1.8
LP(Cl) σ*(C-C) 0.7
LP(Br) σ*(C-C) 0.5

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is a valuable tool for predicting various spectroscopic parameters, which can then be compared with experimental data to validate the computed structures and electronic properties. For this compound, vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic positions. These computed frequencies, when properly scaled, can aid in the assignment of experimental infrared (IR) and Raman spectra.

Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can also be predicted with a high degree of accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach. By calculating the NMR parameters for different low-energy conformers, it is possible to obtain a Boltzmann-averaged spectrum that can be directly compared with experimental solution-phase NMR data. Discrepancies between the predicted and experimental spectra can provide insights into solvent effects or dynamic processes not captured by the gas-phase calculations.

Molecular Dynamics Simulations for Elucidating Dynamic Behavior in Solution or Condensed Phases

While quantum chemical calculations provide detailed information about static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound in solution or condensed phases. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational dynamics, solvation effects, and intermolecular interactions over time. nih.gov

By placing the molecule in a simulation box with explicit solvent molecules, such as water or an organic solvent, MD simulations can provide insights into how the solvent affects the conformational preferences and intramolecular interactions. nih.gov For instance, the stability of an intramolecular hydrogen bond in the presence of a protic solvent can be assessed by monitoring the hydrogen bond lifetime and the radial distribution functions between the solute and solvent atoms. These simulations can also be used to calculate thermodynamic properties, such as the free energy of solvation.

Rational Design and Prediction of Reactivity and Selectivity

The computational methods described above can be leveraged for the rational design of new molecules with desired properties and for predicting the reactivity and selectivity of this compound in chemical reactions. For example, by calculating molecular descriptors such as the electrostatic potential, frontier molecular orbitals (HOMO and LUMO), and various reactivity indices, it is possible to predict the most likely sites for electrophilic or nucleophilic attack.

Furthermore, computational modeling can be used to explore reaction mechanisms and to calculate activation energies for different reaction pathways. This information is invaluable for understanding the factors that control the selectivity of a reaction and for designing catalysts that can favor a particular outcome. Quantitative Structure-Activity Relationship (QSAR) studies can also be performed on a series of analogues to correlate their computed molecular properties with their observed biological activity or reactivity, providing a predictive model for the design of new compounds. nih.govbohrium.com

Applications in Advanced Organic Synthesis and Materials Science

As Precursors for Biologically Active Molecules and Pharmaceutical Intermediates

(4-Bromo-2-chloro-6-fluorophenyl)methanol serves as a crucial intermediate in the synthesis of a variety of compounds with potential biological activity, particularly in the development of novel pharmaceutical agents. The strategic placement of three different halogen atoms allows for selective functionalization through various cross-coupling reactions, while the methanol (B129727) group can be readily oxidized or otherwise modified.

A notable application of this compound is found in the synthesis of substituted benzimidazole (B57391) derivatives, which are known to interact with biological targets such as phosphoinositide 3-kinase (PI3K). For instance, in the preparation of inhibitors of PI3K, this compound is utilized as a starting material. The synthetic route often involves the oxidation of the methanol to an aldehyde, which then undergoes further reactions to construct the final complex molecule.

The following table outlines the synthesis of an intermediate for a PI3K inhibitor, starting from this compound, as detailed in patent literature.

StepReactant(s)Reagent(s)Product
1This compoundDess-Martin periodinane4-Bromo-2-chloro-6-fluorobenzaldehyde
24-Bromo-2-chloro-6-fluorobenzaldehyde(R)-3-amino-N-(1-(pyrimidin-4-yl)ethyl)pyrrolidine-1-carboxamide, Sodium triacetoxyborohydride(R)-N-(1-(pyrimidin-4-yl)ethyl)-3-((4-bromo-2-chloro-6-fluorobenzyl)amino)pyrrolidine-1-carboxamide

This multi-step synthesis highlights the utility of the title compound in building complex pharmaceutical intermediates. The resulting halogenated benzylamine (B48309) derivative can then undergo further transformations, such as palladium-catalyzed cross-coupling reactions at the bromine site, to introduce additional molecular diversity.

Role in the Synthesis of Functional Organic Materials (e.g., optoelectronic materials, conjugated polymers)

The presence of multiple halogen substituents on the phenyl ring of this compound makes it an intriguing candidate for the synthesis of functional organic materials. Halogenation is a well-established strategy for tuning the electronic properties of organic molecules, which is crucial for applications in optoelectronics and conjugated polymers.

While direct polymerization of this compound has not been extensively reported, its derivatives can serve as monomers for the synthesis of novel polymers. For example, the bromo and chloro substituents can participate in various cross-coupling reactions, such as Suzuki or Stille couplings, to form carbon-carbon bonds and extend the conjugated system. The fluorine atom can enhance the electron-accepting properties and improve the stability of the resulting materials.

The general approach to incorporating such a building block into a conjugated polymer is outlined below:

Reaction TypeMonomer 1Monomer 2CatalystResulting Polymer Structure
Suzuki CouplingDerivative of this compound (e.g., boronic acid or ester)Dihaloaromatic compoundPalladium catalystAlternating copolymer with tuned electronic properties
Stille CouplingStannane derivative of this compoundDihaloaromatic compoundPalladium catalystConjugated polymer with potential for use in organic electronics

The incorporation of the 4-bromo-2-chloro-6-fluorophenyl moiety into a polymer backbone can influence key material properties such as the HOMO/LUMO energy levels, bandgap, and charge carrier mobility, which are critical for the performance of organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

As Building Blocks for Ligands in Catalysis and Coordination Chemistry

The structural features of this compound also make it a valuable precursor for the synthesis of specialized ligands used in catalysis and coordination chemistry. The hydroxyl group can be converted into other donor atoms, such as phosphines or amines, while the halogenated aromatic ring can be used to fine-tune the steric and electronic properties of the resulting ligand.

For example, the methanol can be converted to a chloromethyl or bromomethyl group, which can then be used to alkylate a phosphine (B1218219) or an amine to generate a new ligand. The presence of the halogen atoms on the phenyl ring can influence the electron density at the coordinating atom, thereby affecting the catalytic activity of the corresponding metal complex.

Ligand TypeSynthetic Step 1Synthetic Step 2Potential Application
Phosphine LigandThis compound → (4-Bromo-2-chloro-6-fluorophenyl)methyl chlorideReaction with a secondary phosphine (e.g., diphenylphosphine)Transition metal-catalyzed cross-coupling reactions
Amine LigandThis compound → 4-Bromo-2-chloro-6-fluorobenzaldehydeReductive amination with a primary or secondary amineCoordination complexes with interesting magnetic or optical properties

The resulting ligands can be used to form complexes with a variety of transition metals, such as palladium, platinum, rhodium, and iridium. These complexes can then be employed as catalysts in a wide range of organic transformations, including hydrogenation, hydroformylation, and carbon-carbon bond-forming reactions. The specific combination of halogens on the ligand framework can lead to catalysts with unique selectivity and reactivity profiles.

Development of Novel Reaction Methodologies and Catalytic Systems

The reactivity of the carbon-halogen and carbon-oxygen bonds in this compound and its derivatives allows for their use in the development of novel reaction methodologies and catalytic systems. The presence of multiple reactive sites offers opportunities for selective transformations and the discovery of new catalytic processes.

For instance, the selective activation of one carbon-halogen bond over another in the presence of a suitable catalyst is a significant challenge in organic synthesis. This compound and its derivatives can serve as model substrates for developing such selective catalytic systems. A catalyst that can selectively cleave the C-Br bond while leaving the C-Cl and C-F bonds intact would be of great synthetic value.

Furthermore, the benzylic alcohol moiety can participate in catalytic reactions such as transfer hydrogenation, where it can act as a hydrogen donor, or in borrowing hydrogen methodologies.

Research AreaSubstrateCatalyst SystemObjective
Selective C-Br Bond FunctionalizationThis compound derivativePalladium or Nickel catalyst with a specific ligandTo develop a catalytic system for the selective cross-coupling at the bromine position.
Catalytic DeoxygenationThis compoundSilane-based reducing agents with a Lewis or Brønsted acid catalystTo develop a mild and efficient method for the reduction of benzylic alcohols.
Borrowing Hydrogen CatalysisThis compound and a nucleophileIridium or Ruthenium catalystTo form a new C-C or C-N bond at the benzylic position without the need for a pre-oxidized substrate.

The study of the reactivity of this compound under various catalytic conditions can lead to the discovery of new synthetic methods and a deeper understanding of the factors that control selectivity in complex molecules.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.